molecular formula C13H17BrO2S B1412622 1-Bromo-4-cyclohexylmethanesulfonyl-benzene CAS No. 1070795-07-1

1-Bromo-4-cyclohexylmethanesulfonyl-benzene

Cat. No.: B1412622
CAS No.: 1070795-07-1
M. Wt: 317.24 g/mol
InChI Key: PKBNEUANYBYGTR-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclohexylmethanesulfonyl-benzene is an organic compound with the molecular formula C13H17BrO2S and a molecular weight of 317.24 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a cyclohexylmethanesulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

1-bromo-4-(cyclohexylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBNEUANYBYGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-cyclohexylmethanesulfonyl-benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of the cyclohexylmethanesulfonyl group. The typical synthetic route involves:

    Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.

    Sulfonylation: The bromobenzene is then reacted with cyclohexylmethanesulfonyl chloride in the presence of a base such as pyridine to introduce the cyclohexylmethanesulfonyl group.

Industrial Production Methods

Industrial production of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-cyclohexylmethanesulfonyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or sulfoxide under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of sulfide or sulfoxide derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

1-Bromo-4-cyclohexylmethanesulfonyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonyl group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to altered cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a cyclohexylmethanesulfonyl group.

    4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of a cyclohexylmethanesulfonyl group.

Uniqueness

1-Bromo-4-cyclohexylmethanesulfonyl-benzene is unique due to the presence of the cyclohexylmethanesulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

1-Bromo-4-cyclohexylmethanesulfonyl-benzene (CAS No. 1070795-07-1) is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Bromo-4-cyclohexylmethanesulfonyl-benzene features a bromine atom, a cyclohexyl group, and a methanesulfonyl moiety attached to a benzene ring. Its molecular formula is C_{13}H_{15BrO_2S, with a molecular weight of 313.23 g/mol.

PropertyValue
Molecular FormulaC13H15BrO2S
Molecular Weight313.23 g/mol
CAS Number1070795-07-1
AppearanceWhite to off-white solid

The biological activity of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to enzyme inhibition or modification of protein function. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's reactivity and specificity towards biological targets .

Biological Activity

Research indicates that 1-Bromo-4-cyclohexylmethanesulfonyl-benzene exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of serine proteases, particularly factor Xa, which plays a crucial role in the coagulation cascade. Inhibition of this enzyme can be beneficial in treating thromboembolic disorders .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects and elucidate the underlying mechanisms.
  • Cytotoxicity : In vitro studies have indicated that 1-Bromo-4-cyclohexylmethanesulfonyl-benzene may possess cytotoxic properties against various cancer cell lines. This activity appears to be dose-dependent and warrants further investigation into its potential as an anticancer agent.

Study 1: Enzyme Inhibition

A study conducted by researchers investigating the inhibitory effects of various sulfonamide derivatives on factor Xa found that 1-Bromo-4-cyclohexylmethanesulfonyl-benzene demonstrated significant inhibition at micromolar concentrations. The mechanism was attributed to the formation of a stable enzyme-inhibitor complex, which effectively blocked the active site of factor Xa.

Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of sulfonamide derivatives, 1-Bromo-4-cyclohexylmethanesulfonyl-benzene was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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